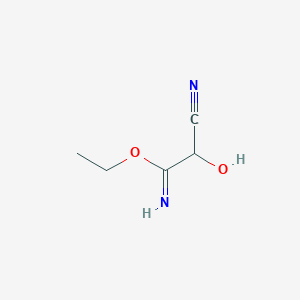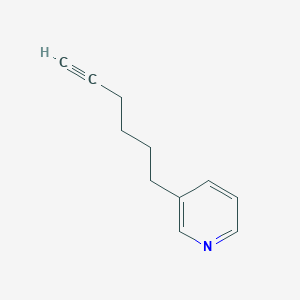
Pyridine, 3-(5-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(5-hexynyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). Pyridine derivatives are significant in various fields due to their unique chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of 1,5-dicarbonyl Compounds: This method involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation.
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar through fractional distillation.
Catalytic Reactions: Industrial synthesis of pyridine derivatives often involves catalytic reactions, such as the vapor-phase catalytic reaction of acetylene and ammonia.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine derivatives can undergo oxidation reactions to form pyridine-N-oxides.
Reduction: Pyridine derivatives can be reduced to form piperidine derivatives.
Substitution: Pyridine derivatives can undergo electrophilic substitution reactions, such as bromination and sulfonation.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of pyridine derivatives.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Bromination reactions use bromine, while sulfonation reactions use fuming sulfuric acid in the presence of mercury(II) ions.
Major Products:
Pyridine-N-oxide: Formed from the oxidation of pyridine derivatives.
Piperidine Derivatives: Formed from the reduction of pyridine derivatives.
Bromopyridine and Pyridine-Sulfonic Acid: Formed from bromination and sulfonation reactions, respectively.
Scientific Research Applications
Chemistry: Pyridine derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and are used in the synthesis of various heterocyclic compounds .
Biology: Pyridine derivatives are used in the study of enzyme mechanisms and as probes for biological systems. They are also used in the synthesis of biologically active molecules .
Medicine: Pyridine derivatives are found in many pharmaceuticals, including antihistamines, antimalarials, and anticancer agents. Their unique chemical properties make them valuable in drug design and development .
Industry: Pyridine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also used in the manufacture of dyes, rubber chemicals, and other industrial products .
Mechanism of Action
The mechanism of action of pyridine derivatives involves their interaction with various molecular targets, such as enzymes and receptors. Pyridine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. The specific mechanism depends on the structure of the pyridine derivative and its target .
Comparison with Similar Compounds
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Quinoline: A fused bicyclic aromatic compound with a benzene ring fused to a pyridine ring.
Uniqueness of Pyridine, 3-(5-hexynyl)-: Pyridine, 3-(5-hexynyl)- is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, making it valuable in the synthesis of complex molecules .
Properties
CAS No. |
91131-91-8 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-hex-5-ynylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h1,6,8-10H,3-5,7H2 |
InChI Key |
ZPNMIJROKNJXFS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




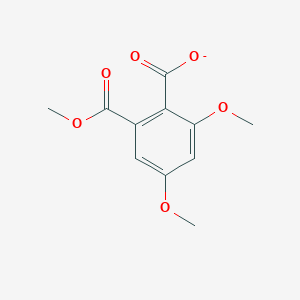
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
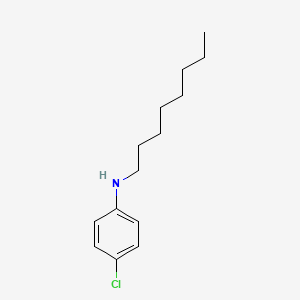

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
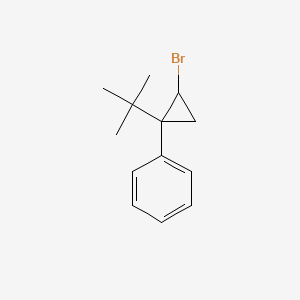


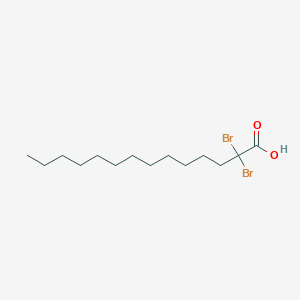
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

